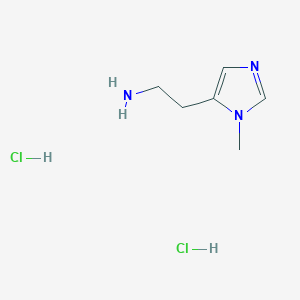

3-Methylhistamine dihydrochloride

説明

特性

IUPAC Name |

2-(3-methylimidazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-9-5-8-4-6(9)2-3-7;;/h4-5H,2-3,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEIZIDNCJBKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585229 | |

| Record name | 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36475-47-5 | |

| Record name | 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

合成経路と反応条件: 3-メチルヒスタミン(ジハイドロクロリド)は、ヒスタミンのメチル化によって合成することができます。このプロセスには、水酸化ナトリウムのような塩基の存在下で、メチルヨウ化物などのメチル化剤によるヒスタミンの反応が含まれます。反応は通常、制御された温度条件下で水性またはアルコール性媒体中で行われます。

工業的生産方法: 3-メチルヒスタミン(ジハイドロクロリド)の工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高純度の試薬と厳格な品質管理対策の使用が含まれ、最終製品の一貫性と純度を保証します。次に、化合物は結晶化され、精製されてジハイドロクロリド塩の形が得られます。

化学反応の分析

反応の種類: 3-メチルヒスタミン(ジハイドロクロリド)は、次を含む様々な化学反応を起こします。

酸化: この化合物は、対応するイミダゾール誘導体を形成するために酸化することができます。

還元: 還元反応は、ヒスタミンまたは他の関連するアミンに戻すことができます。

置換: イミダゾール環は、求電子剤との置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アルキルハライドまたはアシルクロリドなどの求電子剤は、酸性または塩基性条件下で使用されます。

主な製品:

酸化: イミダゾール誘導体。

還元: ヒスタミンまたは関連するアミン。

置換: 様々な置換イミダゾール化合物。

4. 科学研究の応用

3-メチルヒスタミン(ジハイドロクロリド)は、いくつかの科学研究の応用があります。

化学: ヒスタミン代謝を研究するための分析方法における標準物質として使用されます。

生物学: 免疫応答と細胞シグナル伝達におけるヒスタミンとその代謝物の役割を調べます。

医学: アレルギー反応と炎症性疾患の治療における潜在的な治療的用途を探ります。

産業: ヒスタミン関連の医薬品や診断ツールの開発に使用されます。

科学的研究の応用

Pharmacological Research

2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride is primarily used to study the mechanisms of histamine action:

- Histamine Receptor Interaction : The compound interacts with H1 and H2 receptors, influencing physiological processes such as gastric acid secretion and immune responses. This makes it crucial for understanding allergic reactions and gastric disorders .

Immunology

Research indicates that this compound can modulate immune responses:

- Cytokine Production : Studies have shown that it enhances cytokine production in murine models, suggesting its potential role in boosting immune responses.

Antimicrobial Activity

Imidazole derivatives have demonstrated antimicrobial properties:

- Effectiveness Against Pathogens : The compound exhibits activity against bacterial strains like Staphylococcus aureus and fungal strains such as Candida albicans, indicating its potential use in developing new antimicrobial agents.

Anticancer Research

The compound has shown promise in cancer research:

- Inhibition of Cell Proliferation : It may inhibit the growth of various cancer cell lines by inducing apoptosis and affecting angiogenesis. For instance, studies report IC50 values indicating effective growth inhibition across different cell lines (see Table 1).

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 15.63 | Induction of apoptosis |

| Study 2 | U-937 | 10.38 | Cell cycle arrest |

| Study 3 | A549 | 12.50 | Inhibition of migration |

Synthetic Intermediate

The compound serves as a synthetic intermediate in the preparation of other biologically active molecules:

- Farnesyl Protein Transferase Inhibitors : It is used in the synthesis of compounds targeting farnesyl transferase, which is relevant in cancer therapy .

Case Study 1: Immune Response Modulation

A study demonstrated that treatment with 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride could enhance immune responses by increasing cytokine levels following histamine receptor activation. This suggests potential applications in immunotherapy and treatment of allergic conditions.

Case Study 2: Anticancer Efficacy

In vivo studies using xenograft models of breast cancer showed that this compound significantly reduced tumor size, indicating its potential as an adjunct therapy for cancer treatment.

Case Study 3: Clinical Trials for Allergic Conditions

Preliminary clinical trials indicated that the compound effectively reduced symptoms of allergic rhinitis by blocking H1 receptors, showcasing its therapeutic potential in treating allergic diseases.

作用機序

3-メチルヒスタミン(ジハイドロクロリド)は、特にH1およびH2受容体を含むヒスタミン受容体と相互作用することによってその効果を発揮します 。それは、受容体サブタイプと生物学的コンテキストに応じて、アゴニストまたはアンタゴニストとして作用します。この化合物は、血管拡張、胃酸分泌、神経伝達など、様々な生理学的プロセスに影響を与えます。関与する分子標的と経路には、Gタンパク質共役受容体の活性化とそれに続く細胞内シグナル伝達カスケードが含まれます。

類似の化合物:

ヒスタミン: 多数の生理学的プロセスに関与する親化合物。

1-メチルヒスタミン: 異なる生物学的活性を有する別のメチル化誘導体。

2-メチルヒスタミン: 受容体親和性と効果が異なる構造異性体。

独自性: 3-メチルヒスタミン(ジハイドロクロリド)は、ヒスタミン受容体との相互作用と代謝安定性に影響を与える特定のメチル化パターンが独特です。これは、ヒスタミン関連経路の研究と標的療法の開発における貴重なツールとなります。

類似化合物との比較

Structural and Molecular Differences

The following table summarizes key structural and molecular distinctions between the target compound and its analogs:

Key Observations

Substituent Position on Imidazole: The 5-position methyl group in the target compound contrasts with analogs like 2-(1-Methyl-1H-imidazol-4-yl)ethanamine (4-position methyl) , which may alter electronic distribution and hydrogen-bonding capacity.

Side Chain Variations :

- The ethylamine chain in the target compound provides flexibility and moderate hydrophilicity. In contrast, cyclopropanamine analogs (e.g., 2097932-00-6) introduce rigidity, which could enhance binding specificity but reduce solubility .

- Methanamine derivatives (e.g., 1227465-77-1) have shorter side chains, likely diminishing interactions with deep receptor pockets .

Phenoxy-ethylamine derivatives (e.g., from ) exhibit bulkier structures, which may improve stability but reduce metabolic clearance rates .

Pharmacological Implications

- Analogs with cyclopropane or benzimidazole cores may target distinct pathways (e.g., serotonin receptors) .

- Toxicity : NBOMe compounds (), though structurally distinct, highlight the critical impact of substituents on toxicity. For example, halogenated phenyl groups in NBOMes increase potency but also neurotoxicity, underscoring the need for cautious optimization in imidazole derivatives .

生物活性

2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly its interaction with histamine receptors. The compound is structurally related to histamine, a significant biogenic amine involved in various physiological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride is , with a molecular weight of approximately 161.633 g/mol. The imidazole ring structure contributes to its unique chemical properties and biological activities. The presence of both amine and imidazole functionalities allows for diverse interactions with biological targets.

The primary mechanism of action for 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride involves its interaction with histamine receptors, particularly the H1 and H2 subtypes.

- H1 Receptor : Activation leads to bronchoconstriction and increased vascular permeability, playing a role in allergic responses.

- H2 Receptor : Stimulation results in gastric acid secretion and vasodilation, influencing various physiological functions.

These interactions can modulate immune responses, cell proliferation, and other critical cellular processes.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit antimicrobial properties against various bacterial and fungal pathogens. For example, studies have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans.

Anticancer Properties

2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride has demonstrated potential anticancer activity through:

- Cell Proliferation Inhibition : It may inhibit the growth of cancer cell lines by inducing apoptosis.

- Angiogenesis Modulation : The compound can influence angiogenesis, which is critical in tumor growth and metastasis.

Table 1 summarizes the findings from various studies on its anticancer effects:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis | |

| U-937 | 10.38 | Cell cycle arrest | |

| A549 | 12.50 | Inhibition of migration |

Case Studies

Several case studies have highlighted the biological activity of 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride:

- Study on Immune Response Modulation : A study demonstrated that the compound could enhance the immune response in murine models by increasing cytokine production following histamine receptor activation.

- Anticancer Efficacy in Animal Models : In vivo studies showed that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer, suggesting its potential as an adjunct therapy in cancer treatment.

- Clinical Trials for Allergic Conditions : Preliminary clinical trials indicated that this compound could effectively reduce symptoms in patients with allergic rhinitis by blocking H1 receptors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki cross-coupling, as demonstrated for structurally similar imidazole derivatives. For example, coupling 1-methyl-1H-imidazole-5-boronic acid with a phenoxyethylamine precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., DME/H₂O) at 80–100°C yields intermediates, which are subsequently reduced and hydrochlorinated. Optimization includes adjusting catalyst loading (1–5 mol%), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 boronic acid:halide) to improve yields >80% . Post-synthesis, dihydrochloride salt formation is achieved using HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether mixtures for purity ≥95% .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm imidazole ring protons (δ 7.5–8.0 ppm for H-2 and H-4) and ethanamine chain signals (δ 2.8–3.5 ppm for CH₂NH₂) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Crystallize from ethanol to obtain monoclinic crystals (space group P2₁/c) and validate bond lengths (e.g., C–N: 1.33–1.37 Å) .

- Mass spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ at m/z 170.1 (free base) and adducts (e.g., [M+Cl]⁻ for dihydrochloride) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in sealed, light-resistant glass containers under inert gas (argon or nitrogen) at –20°C. Avoid exposure to moisture (humidity <30%) and strong oxidizers. Stability studies indicate decomposition onset at >100°C, with HCl release detected via TGA-FTIR. For long-term storage (>6 months), lyophilize and maintain desiccated .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in receptor binding studies?

- Methodological Answer :

- In vitro assays : Use radioligand displacement (e.g., ³H-histamine in H₁/H₃ receptor assays) to compare binding affinity (Kᵢ) with analogs. Modify the imidazole methyl group or ethanamine chain length to assess steric/electronic effects .

- Molecular docking : Employ AutoDock Vina with receptor structures (e.g., PDB: 3RZE for H₃R) to simulate binding poses. Focus on hydrogen bonding (imidazole N–H with Glu206) and hydrophobic interactions (methyl group with Val115) .

- Functional assays : Measure cAMP inhibition in HEK293 cells expressing H₃R to determine EC₅₀ and efficacy (Emax) .

Q. What analytical methods are suitable for detecting impurities in high-purity samples?

- Methodological Answer :

- HPLC-UV/ELSD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in H₂O/MeCN (95:5 to 5:95 over 30 min). Detect impurities at 254 nm; LOD ≤0.1% .

- LC-MS/MS : Identify trace byproducts (e.g., des-methyl analogs or oxidation products) via Q-TOF fragmentation. Characterize m/z 154.1 ([M+H–CH₃]⁺) and 186.1 ([M+H+O]⁺) .

- Karl Fischer titration : Quantify residual moisture (<0.5% w/w) to prevent HCl hydrolysis .

Q. How can researchers resolve contradictions in reported toxicity data for imidazole derivatives?

- Methodological Answer :

- Replicate studies : Perform acute toxicity assays (OECD 423) in Sprague-Dawley rats with dose escalation (10–1000 mg/kg). Compare LD₅₀ values with literature, noting discrepancies due to salt form (dihydrochloride vs. free base) .

- Meta-analysis : Use PRISMA guidelines to aggregate data from PubChem, REAXYS, and regulatory databases. Apply statistical models (e.g., random-effects) to account for variability in solvent, species, and administration routes .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Continuous flow chemistry : Use microreactors (e.g., Corning G1) for Suzuki coupling, reducing racemization via precise temperature (80±1°C) and residence time (20 min) control .

- Chiral HPLC : Employ a Chiralpak IA column with hexane/ethanol (80:20) to separate enantiomers. Optimize for >99% ee by adjusting flow rate (1.0 mL/min) and injection volume .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。